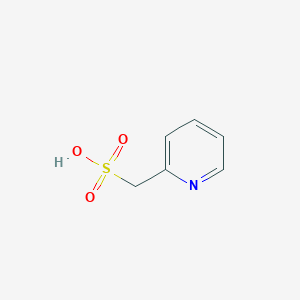

2-Pyridinemethanesulfonic acid

Description

Significance of Pyridine-Sulfonic Acid Derivatives in Contemporary Chemistry

Pyridine-sulfonic acid derivatives are a class of compounds that have demonstrated significant utility across various chemical disciplines. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts basicity, aromaticity, and the ability to act as a ligand for metal ions. The sulfonic acid group, on the other hand, is a strong acidifying functional group that enhances water solubility and can participate in a variety of chemical transformations. cymitquimica.com

The combination of these two functional groups on the same molecular scaffold leads to compounds with unique properties. They have been investigated as catalysts in organic synthesis, where the acidic sulfonic acid group can promote reactions, while the pyridine nitrogen can act as a basic site or a coordinating agent. chembk.com This bifunctionality is a key aspect of their utility. Furthermore, these derivatives serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, pyridine-3-sulfonic acid is an intermediate in the production of certain sulfonamides and water-soluble reactive dyes. chemscene.com The ability of the sulfonic acid group to form stable salts and the pyridine nitrogen to coordinate with metal centers also makes these compounds valuable in coordination chemistry and materials science for the development of novel functional materials. google.commdpi.com

Historical Trajectories and Evolution of Research on 2-Pyridinemethanesulfonic Acid and Analogues

The study of pyridine-sulfonic acids dates back to the late 19th and early 20th centuries, with initial research focusing on the direct sulfonation of pyridine. Early methods for the synthesis of pyridine-3-sulfonic acid, for example, involved harsh reaction conditions, such as heating pyridine with fuming sulfuric acid at high temperatures for extended periods. chemscene.com Over the years, research has focused on developing milder and more efficient synthetic routes.

While much of the historical research has centered on the 3- and 4-isomers of pyridinesulfonic acid, the synthesis and study of 2-pyridinesulfonic acid and its derivatives have also been pursued. For example, research from the mid-20th century explored the sulfonation of pyridine and its methylated derivatives, the picolines. acs.org More recent synthetic efforts have focused on creating complex molecules incorporating the 2-pyridinesulfonic acid scaffold, such as in the development of potential pharmaceutical agents. A notable example is the synthesis of (5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)methanesulfonic acid, a pyridoxine (B80251) (vitamin B6) based molecule, which has been investigated as a candidate for antiepileptic drugs. researchgate.net The synthesis of various substituted pyridine-2-sulfonic acid derivatives has also been explored for their potential applications in creating biologically active compounds. google.comntnu.no The evolution of research in this area highlights a continuous drive towards more sophisticated molecular architectures and a deeper understanding of the structure-activity relationships of these compounds.

Current Research Frontiers and Interdisciplinary Linkages

The contemporary research landscape for this compound and its analogues is characterized by its interdisciplinary nature, bridging organic synthesis, coordination chemistry, materials science, and biochemistry. A significant frontier lies in the development of novel catalysts. The dual functionality of the pyridine and sulfonic acid groups makes these compounds attractive candidates for bifunctional catalysts in a variety of organic transformations. chembk.com

In the realm of coordination chemistry, pyridyl-containing sulfonic acids are being explored as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.orgmdpi.com The ability of the pyridine nitrogen to coordinate to metal centers and the sulfonic acid group to participate in hydrogen bonding networks allows for the rational design of materials with specific structural and functional properties. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the intersection of this chemical space with biological sciences is a burgeoning area of investigation. The synthesis of complex derivatives, such as the aforementioned pyridoxine-based compound, underscores the potential of this compound as a scaffold for the development of new therapeutic agents. researchgate.net The hydrochloride and amine salts of pyridin-2-ylmethanesulfonic acid are available commercially, indicating their use as building blocks in medicinal chemistry research. cymitquimica.combiosynth.com The study of how these compounds and their metal complexes interact with biological systems is a key area of future research, with potential applications in drug discovery and bioinorganic chemistry. cyberleninka.ru

Chemical Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound hydrochloride | C₆H₈ClNO₃S | 209.64 | Available as a research chemical. |

| Pyridin-2-ylmethanesulfonic acid amine | C₆H₁₀N₂O₃S | 190.22 | A derivative available for research purposes. cymitquimica.com |

| Pyridine methanesulfonate | C₆H₉NO₃S | 175.21 | A 1:1 compound of pyridine and methanesulfonic acid. chemscene.com |

| 5-Nitropyridine-2-sulfonic acid | C₅H₄N₂O₅S | 204.16 | An intermediate in the synthesis of 2,5-disubstituted pyridines. ntnu.no |

| (5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)methanesulphonic acid | C₉H₁₃NO₆S | 279.27 | A pyridoxine-based derivative studied for potential antiepileptic properties. researchgate.net |

| Pyridine-2-sulfonic acid | C₅H₅NO₃S | 159.16 | A close structural analogue. chembk.com |

| Pyridine-3-sulfonic acid | C₅H₅NO₃S | 159.16 | An isomer used as a pharmaceutical and dye intermediate. chemscene.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3S |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

pyridin-2-ylmethanesulfonic acid |

InChI |

InChI=1S/C6H7NO3S/c8-11(9,10)5-6-3-1-2-4-7-6/h1-4H,5H2,(H,8,9,10) |

InChI Key |

RGOPGRSAYPXWIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyridinemethanesulfonic Acid and Its Derivatives

Strategies for the Preparation of 2-Pyridinemethanesulfonic Acid

Novel Reaction Pathways and Catalytic Enhancements in Synthesis

The synthesis of key derivatives of this compound often proceeds through multi-step pathways that target specific positions for functionalization.

A notable pathway is the synthesis of the potassium salt of di-(2-pyridyl)methanesulfonate, K(dpms), a ligand crucial in coordination chemistry and catalysis. nsf.gov The synthesis begins with di(2-pyridyl)methane, which undergoes bromination at the methylene (B1212753) bridge, followed by a nucleophilic substitution with potassium sulfite (B76179). This method selectively functionalizes the bridge carbon without altering the pyridine (B92270) rings.

Another significant derivative, α-hydroxy-2-pyridinemethanesulfonic acid (α-HPMS), is widely used as an inhibitor of glycolate (B3277807) oxidase in biochemical studies. nih.govannualreviews.org Its preparation is typically achieved through the nucleophilic addition of a bisulfite salt to 2-pyridinecarboxaldehyde, a standard method for generating α-hydroxy sulfonic acids.

While catalytic methods for the direct synthesis of this compound are not prominent in the literature, analogous processes for related compounds highlight potential catalytic enhancements. For instance, the synthesis of pyridine-3-sulfonic acid utilizes a catalytic reduction of pyridine-3-sulfonic acid-N-oxide with Raney nickel as the catalyst. google.com This step is crucial for removing the N-oxide group, which is initially introduced to facilitate the sulfonation of the pyridine ring. google.com This catalytic hydrogenation demonstrates a viable strategy for enhancing synthesis within this class of compounds.

Optimization of Reaction Parameters for Yield and Stereochemical Control

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. A detailed example can be found in the patented process for preparing pyridine-3-sulfonic acid, which provides insights into the level of control required. google.com The process involves a two-step reaction: sulfonation followed by catalytic hydrogenation. google.com

The initial sulfonation is performed by reacting 3-chloropyridine-N-oxide with sodium sulfite in water. The reaction mixture is heated in an autoclave at 145 °C for 17 hours, where a pressure of 4 to 5 bar develops. google.com Following this, the reduction of the intermediate N-oxide is carried out. The cooled solution is treated with ethanol, sodium hydroxide, and Raney nickel catalyst, and the suspension is hydrogenated at 100-110 °C under a hydrogen pressure of 7 bar for 6 to 16 hours. google.com

Post-reaction workup involves filtering the catalyst, followed by purification steps including treatment with activated carbon and recrystallization from a water/ethanol mixture. google.com This tightly controlled process results in a high yield of 77-80% and a final product purity of 99%. google.com

Synthesis of Functionally Modified this compound Analogues

The functionalization of both the pyridine ring and the sulfonic acid moiety allows for the creation of a wide array of analogues with diverse chemical properties.

Derivatization at the Pyridine Heterocycle

Modification of the pyridine ring is a key strategy for tuning the electronic and steric properties of the molecule. Direct electrophilic substitution on the pyridine ring is often difficult due to its electron-deficient nature. wikipedia.org A common strategy to overcome this is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This modification activates the ring, promoting substitution at the 2- and 4-positions, and is a foundational step in the synthesis of compounds like pyridine-3-sulfonic acid from 3-chloropyridine. google.comwikipedia.org

A more advanced method for regioselective functionalization involves directed ortho-magnesiation. For example, pyridine-2-sulfonamides can be treated with magnesium amide bases like TMPMgCl·LiCl to achieve selective deprotonation at the C3 position. researchgate.net The resulting magnesium intermediate can then react with various electrophiles, leading to a range of 2,3-disubstituted pyridine derivatives. researchgate.net

Modifications and Functionalization of the Sulfonic Acid Moiety

The sulfonic acid group offers several avenues for derivatization. A common transformation is the conversion to a sulfonyl chloride, which serves as a versatile intermediate. For instance, pyridine-3-sulfonic acid can be reacted with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield pyridine-3-sulfonyl chloride. This sulfonyl chloride can subsequently be aminated with aqueous ammonia (B1221849) to produce pyridine-3-sulfonamide.

Another approach involves the synthesis of the sulfonic acid moiety from other functional groups. Precursors such as 3-mercaptopropyltrimethoxysilane (MPTMS) contain a thiol group that can be oxidized to a sulfonic acid. uq.edu.aumdpi.com This method is frequently used to functionalize inorganic materials like silica (B1680970) and zirconia with sulfonic acid groups for catalytic applications. uq.edu.aumdpi.com Furthermore, the sulfonic acid group can undergo esterification with alcohols, forming sulfonic esters, a reaction that has been observed in the deactivation of sulfonic acid-based catalysts. rsc.org

Exploration of Chemo- and Regioselective Synthetic Approaches

Achieving chemo- and regioselectivity is paramount in the synthesis of complex pyridine derivatives. The aforementioned strategies of N-oxidation and directed ortho-magnesiation are prime examples of regioselective control.

N-Oxide Strategy : The formation of a pyridine N-oxide temporarily deactivates the nitrogen atom and directs incoming electrophiles to specific positions on the ring, a technique effectively used in the synthesis of substituted pyridine sulfonic acids. google.comwikipedia.org

Directed Ortho-Metalation : The use of a directing group, such as a sulfonamide, allows for the selective deprotonation and functionalization of an adjacent position on the pyridine ring, providing a powerful tool for creating 2,3-functionalized pyridines. researchgate.net

Chemoselective Bridge Functionalization : In the synthesis of K(dpms), the reaction sequence is designed to be highly chemoselective. The bromination specifically targets the activated methylene bridge between the two pyridine rings, and the subsequent reaction with sulfite selectively forms the C-S bond at that position, leaving the aromatic rings intact. nsf.gov

These advanced synthetic approaches provide chemists with the tools to precisely construct complex this compound analogues, paving the way for the development of new catalysts and functional materials.

Chemical Reactivity and Mechanistic Investigations of 2 Pyridinemethanesulfonic Acid

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies specifically on 2-pyridylmethanesulfonic acid are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on analogous compounds, such as aryl sulfonyl halides. Kinetic investigations on the reactions of sulfonyl chlorides with nucleophiles indicate that these reactions generally follow second-order kinetics, being first-order with respect to each reactant. allresearchjournal.com The reaction mechanism is proposed to proceed through a direct nucleophilic attack on the electron-deficient sulfur center of the sulfonyl group. allresearchjournal.com

For reactions involving the sulfonic acid group of 2-pyridylmethanesulfonic acid, the attacking nucleophile is often a hydrogen-bonded ion pair. allresearchjournal.com Thermodynamic parameters, such as the entropy of activation (ΔS‡), are typically negative, which is characteristic of bimolecular reactions where two species combine to form a more ordered transition state. allresearchjournal.com The isokinetic temperature (β), a temperature at which all reactions in a series proceed at the same rate, can be determined by plotting the logarithms of rate constants at two different temperatures against each other. allresearchjournal.com

Table 1: Expected Thermodynamic Parameters for Reactions at the Sulfonyl Center This table is illustrative, based on typical values for related bimolecular substitution reactions.

| Parameter | Expected Value/Sign | Implication |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Positive | Energy barrier must be overcome |

| ΔS‡ (Entropy of Activation) | Negative | Associative mechanism, increased order in transition state |

| ΔG‡ (Gibbs Free Energy of Activation) | Positive | Determines the reaction rate |

Detailed Analysis of Acid-Base Equilibria and Proton Transfer Phenomena in Solution

The acid-base properties of 2-pyridylmethanesulfonic acid are dictated by its two ionizable groups: the pyridine (B92270) ring nitrogen and the sulfonic acid moiety. Acid-base reactions involve the transfer of a proton from an acid to a base. youtube.com In aqueous solutions, these equilibria always involve water, which is amphiprotic and can act as either an acid or a base. libretexts.orgbu.edu

The sulfonic acid group (-SO₃H) is a strong acid, comparable to sulfuric acid, and will be almost completely deprotonated in most aqueous solutions to form the sulfonate anion (-SO₃⁻). The pyridine nitrogen, on the other hand, is a weak base. It can accept a proton to form a pyridinium (B92312) cation. The equilibrium between the neutral pyridine and the protonated pyridinium form is dependent on the pH of the solution.

Proton transfer processes are fundamental to these equilibria. youtube.com In solution, the proton can be transferred between the sulfonic acid group, the pyridine nitrogen, and solvent molecules. The formation of ionic molecular salts through controlled proton transfer is a known phenomenon in systems involving pyridine derivatives and strong acids. nih.gov The equilibrium will always favor the formation of the weaker acid and weaker base. riversidelocalschools.comyoutube.com

Table 2: Estimated pKa Values for 2-Pyridinemethanesulfonic Acid

| Ionizable Group | Estimated pKa | Predominant Species at pH 7 |

|---|---|---|

| Sulfonic Acid (-SO₃H) | < 1 | Sulfonate (-SO₃⁻) |

| Pyridinium (C₅H₄NH⁺) | ~ 5.2 | Neutral Pyridine (C₅H₄N) |

Spectroscopic Probes of Protonation States and Dynamics

Spectroscopic techniques are crucial for determining the site of protonation and studying the dynamics of proton transfer. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is particularly powerful. plos.org

Upon protonation of the pyridine nitrogen, significant changes in the chemical shifts of the ring protons and carbons are expected. The proton directly attached to the nitrogen (N-H) would appear as a new signal in the 1H NMR spectrum. The signals of the ring protons, especially those in the ortho (position 6) and para (position 4) positions relative to the nitrogen, would shift downfield due to the increased positive charge and altered electron distribution in the pyridinium ring. plos.org 15N NMR is also highly sensitive to protonation, with the nitrogen signal shifting significantly upon forming the N-H bond. plos.org

Fourier-transform infrared (FTIR) spectroscopy can also monitor protonation states by observing changes in vibrational modes of the pyridine ring. researchgate.net The formation of the N-H bond introduces new vibrational bands, and the ring stretching frequencies are altered by the change in electronic structure. These spectroscopic methods allow for the direct observation of the different protonated species present in solution under varying pH conditions.

Computational Delineation of Brønsted Acidity and Basicity

Computational chemistry, particularly using Density Functional Theory (DFT), provides deep insights into the intrinsic acidic and basic properties of molecules. nih.gov Such studies can be used to calculate proton affinities for different potential protonation sites, confirming that the pyridine nitrogen is the primary site of protonation after the sulfonic acid group has been deprotonated. plos.org

Quantum chemical calculations can optimize the geometries of the neutral, zwitterionic, and various protonated forms of 2-pyridylmethanesulfonic acid to determine their relative stabilities. Furthermore, these methods can predict NMR chemical shifts for the different species. plos.org By comparing the calculated shifts with experimental data, the structures of the species present in solution can be definitively assigned. plos.org These computational approaches are invaluable for understanding the relationship between structure and Brønsted acidity and for interpreting complex experimental spectra where multiple protonated forms might coexist in equilibrium. plos.org

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in 2-pyridylmethanesulfonic acid is heavily influenced by the electronegativity of the nitrogen atom and the presence of the electron-withdrawing methanesulfonic acid group.

Electrophilic Reactivity: The pyridine ring is generally unreactive towards electrophilic aromatic substitution. youtube.com The nitrogen atom acts as an electron sink, reducing the electron density of the ring carbons and deactivating them towards attack by electrophiles (electron-loving species). youtube.comresearchgate.net This deactivation is most pronounced at the 2, 4, and 6 positions. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen becomes protonated, which further deactivates the ring. The presence of the strongly electron-withdrawing -CH₂SO₃H group will further decrease the ring's electron density, making electrophilic substitution extremely difficult. If a reaction were to occur, it would be expected at the 3- or 5-position. youtube.com

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution. youtube.com Nucleophiles (nucleus-loving species with a pair of electrons to donate) preferentially attack the electron-poor 2- and 4-positions. youtube.commasterorganicchemistry.com The negative charge in the intermediate of a nucleophilic attack at these positions can be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate compared to an attack at the 3-position. youtube.com Common nucleophilic substitution reactions on pyridines include amination (e.g., with sodamide) to form aminopyridines and reaction with organolithium compounds to form alkyl- or aryl-substituted pyridines. youtube.com

Table 3: Summary of Pyridine Ring Reactivity

| Reaction Type | Reactivity | Preferred Position(s) | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Very Low | 3, 5 | Ring is electron-deficient due to N and -CH₂SO₃H group |

| Nucleophilic Substitution | High | 2, 4, 6 | Ring is electron-deficient; intermediate stabilized by N |

Redox Chemistry and Associated Transformations of the Sulfonic Acid Group

The redox chemistry of 2-pyridylmethanesulfonic acid involves potential oxidation or reduction of both the pyridine ring and the sulfonic acid group.

The sulfonic acid group is in a high oxidation state (sulfur is +6) and is generally resistant to further oxidation. It is a stable functional group under most oxidizing conditions.

Reduction of the sulfonic acid group is possible but typically requires strong reducing agents. Depending on the reaction conditions, the sulfonic acid can be reduced to a sulfinic acid, a disulfide, or a thiol.

Coordination Chemistry of 2 Pyridinemethanesulfonic Acid

Ligand Properties and Coordination Modes of Structurally Related Pyridine-Sulfonate and -Carboxylate Ligands

In related pyridine-containing ligands, the coordination behavior is largely dictated by the nature and position of the substituent groups. The pyridine (B92270) nitrogen atom typically acts as a primary donor site.

Chelation Behavior with Transition Metals and Lanthanides

For ligands containing both a pyridine ring and a sulfonate or carboxylate group, chelation to a metal center is a common bonding motif. The substituent group, in conjunction with the pyridine nitrogen, can form a stable chelate ring. The size of this chelate ring is dependent on the position of the substituent. For instance, a 2-substituted pyridine can form a five-membered chelate ring with a metal ion.

Investigation of Denticity and Donor Atom Preferences (Nitrogen, Oxygen, Sulfur)

The denticity of these ligands can vary. They can act as monodentate ligands, coordinating only through the pyridine nitrogen, or as bidentate ligands, coordinating through both the pyridine nitrogen and an oxygen or sulfur atom from the substituent group. The preference for donor atoms often follows the principles of Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions, such as lanthanides and early transition metals, generally prefer coordination with the hard oxygen donors of a sulfonate or carboxylate group, in addition to the nitrogen atom. Softer transition metals may show a greater affinity for the pyridine nitrogen and potentially sulfur donors if present.

Synthesis and Structural Characterization of Metal Complexes of Related Ligands

The synthesis of metal complexes with pyridine-based ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting structures are influenced by several factors.

Exploration of Mononuclear and Multinuclear Complex Architectures

Both mononuclear and multinuclear complexes have been observed with related pyridine-based ligands. The formation of mononuclear complexes is favored when the ligand can saturate the coordination sphere of a single metal ion. Multinuclear structures, such as dimers, polymers, or metal-organic frameworks (MOFs), can form when the ligand has the ability to bridge between two or more metal centers. This bridging can occur through the substituent group or, in some cases, through the pyridine nitrogen itself.

Reactivity and Stability of Metal Complexes of Related Ligands

Due to the lack of specific data for 2-Pyridinemethanesulfonic acid, no data tables can be generated.

Ligand Exchange Processes and Substitution Reactions

The study of ligand exchange and substitution reactions is fundamental to understanding the reactivity and stability of coordination complexes in solution. For a metal complex of 2-pyridylmethanesulfonate, these reactions would involve the replacement of the 2-pyridylmethanesulfonate ligand itself, or the substitution of other ancillary ligands present in the coordination sphere. The rates and mechanisms of these reactions are dictated by several factors, including the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions.

Ligand substitution reactions in octahedral complexes, a common geometry for many transition metal ions, typically proceed through a continuum of mechanisms bounded by two extremes: the dissociative (D) and associative (A) pathways. An interchange (I) mechanism, which is a concerted process, is also common and can have either dissociative (Id) or associative (Ia) character.

Dissociative (D) Mechanism: In this two-step mechanism, the rate-determining step is the cleavage of the bond between the metal and the leaving group, forming a coordinatively unsaturated intermediate. This is followed by the rapid coordination of the incoming ligand. The rate of this reaction is typically first-order, depending only on the concentration of the initial complex.

Associative (A) Mechanism: This pathway involves the initial formation of a bond between the metal center and the incoming ligand, creating a higher-coordinate intermediate. The subsequent cleavage of the metal-leaving group bond is typically fast. The reaction rate is second-order, dependent on the concentration of both the metal complex and the incoming ligand.

The lability of a complex—the rate at which it exchanges its ligands—can often be predicted based on the electronic configuration of the metal center. For instance, octahedral complexes with d-electron configurations that result in high crystal field stabilization energy (CFSE), such as d3 (e.g., Cr3+) and low-spin d6 (e.g., Co3+), are generally kinetically inert. Conversely, complexes with electrons in antibonding eg orbitals (e.g., high-spin d4 like Cr2+, or d9 like Cu2+) tend to be labile. Without experimental data, one could only hypothesize the kinetic behavior of a 2-pyridylmethanesulfonate complex based on the coordinated metal ion.

Thermal and Chemical Resilience of Coordinated Species

The thermal and chemical resilience of a coordination compound refers to its ability to withstand heat and chemical attack without decomposing. This is a critical property for applications in catalysis, materials science, and more.

Thermal Resilience: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to evaluate the thermal stability of metal complexes. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps, the presence of coordinated or lattice solvent molecules, and the temperature at which the organic ligand framework breaks down. The final residue is often a stable metal oxide. DTA monitors the temperature difference between a sample and a reference, indicating whether decomposition processes are exothermic or endothermic.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of 2-Pyridinemethanesulfonic Acid and its Derivatives

Spectroscopic methods are fundamental in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring and the methylene (B1212753) (-CH₂) group. The four aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are dictated by their position relative to the nitrogen atom and the methanesulfonic acid substituent. The methylene protons, being adjacent to both the electron-withdrawing pyridine ring and the sulfonic acid group, are expected to resonate further downfield than typical alkyl protons, likely in the range of δ 4.0-5.0 ppm, appearing as a singlet.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, five signals are anticipated for the pyridine ring carbons and one for the methylene carbon. The pyridine carbons typically resonate between δ 120-150 ppm, with the carbon atom adjacent to the nitrogen (C2) often showing a distinct chemical shift. The methylene carbon signal would be expected in the δ 50-60 ppm range.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Pyridine H-3 | ~7.5 - 7.8 | Multiplet |

| ¹H | Pyridine H-4 | ~7.9 - 8.2 | Multiplet |

| ¹H | Pyridine H-5 | ~7.4 - 7.7 | Multiplet |

| ¹H | Pyridine H-6 | ~8.5 - 8.8 | Multiplet |

| ¹H | Methylene (-CH₂) | ~4.0 - 5.0 | Singlet |

| ¹³C | Pyridine C-2 | ~148 - 152 | - |

| ¹³C | Pyridine C-3 | ~122 - 125 | - |

| ¹³C | Pyridine C-4 | ~138 - 141 | - |

| ¹³C | Pyridine C-5 | ~121 - 124 | - |

| ¹³C | Pyridine C-6 | ~149 - 153 | - |

| ¹³C | Methylene (-CH₂) | ~50 - 60 | - |

Note: These are predicted values based on known substituent effects on pyridine and methanesulfonic acid moieties and should be confirmed by experimental data.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could further confirm the structure by establishing correlations between coupled protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by vibrations of the pyridine ring and the sulfonate group.

Sulfonate Group (SO₃H): This group gives rise to very strong and characteristic absorption bands in the IR spectrum. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-O single bond stretch would appear around 900-800 cm⁻¹.

Pyridine Ring: The pyridine ring exhibits a series of characteristic vibrations. C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Ring breathing modes, which involve the expansion and contraction of the entire ring, are often prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹. ethz.ch

C-S Bond: The stretching vibration for the carbon-sulfur bond is expected in the 800-600 cm⁻¹ range.

The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, or both, depending on the change in dipole moment and polarizability during the vibration, providing complementary information for a complete structural assignment.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyridine Ring C=C, C=N Stretch | 1600 - 1430 | Medium to Strong |

| S=O Asymmetric Stretch (SO₃H) | 1350 - 1340 | Strong (IR) |

| S=O Symmetric Stretch (SO₃H) | 1180 - 1160 | Strong (IR) |

| Pyridine Ring Breathing | ~1000 | Strong (Raman) |

| S-O Stretch (SO₃H) | 900 - 800 | Medium |

| C-S Stretch | 800 - 600 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The pyridine ring in this compound acts as a chromophore.

Pyridine itself typically displays two main absorption bands in the UV region. researchgate.net The first is a strong band around 200-220 nm, attributed to a π-π* transition, and a weaker band around 250-270 nm, resulting from an n-π* transition involving the non-bonding electrons on the nitrogen atom. researchgate.net For this compound, these absorption maxima (λmax) are expected to be present, although their exact positions and intensities may be shifted (a bathochromic or hypsochromic shift) due to the presence of the methanesulfonic acid substituent. The acidic nature of the sulfonic acid group can also lead to protonation of the pyridine nitrogen, which would significantly alter the electronic structure and, consequently, the UV-Vis spectrum, typically causing a shift in the n-π* transition. uu.nl

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₇NO₃S).

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation of this compound is expected to proceed through several key pathways. wikipedia.orgnih.gov Common fragmentation patterns for compounds containing a benzylsulfonic acid-type moiety include:

Loss of SO₃: Cleavage of the C-S bond can lead to the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da), resulting in a prominent fragment ion corresponding to the 2-picolyl cation.

Formation of the Pyridinium (B92312) Ion: Cleavage can also lead to the formation of the protonated pyridine fragment.

Benzylic Cleavage: The primary fragmentation is often the cleavage of the C-S bond, which is typically the weakest bond in the side chain. This would generate a C₆H₆N⁺ fragment at m/z 92.

Understanding these fragmentation pathways is crucial for the structural confirmation of this compound and for identifying it in complex mixtures. wikipedia.orgsapub.org

Electrochemical Characterization of this compound and its Complexes

Electrochemical techniques are employed to study the redox properties of this compound and its coordination complexes. These methods provide insights into the electron transfer processes, reaction mechanisms, and stability of different oxidation states.

Cyclic Voltammetry (CV) is the most widely used technique for initial electrochemical characterization. researchgate.net By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of a species. For this compound, the pyridine ring is electrochemically active, though it typically undergoes reduction at highly negative potentials. The sulfonic acid group is generally considered electrochemically inert under typical conditions.

When this compound acts as a ligand in metal complexes, the electrochemical behavior is often dominated by the redox activity of the central metal ion. The CV of such a complex would show reversible or irreversible waves corresponding to metal-centered redox couples (e.g., M²⁺/M³⁺). The exact potential of these processes is influenced by the coordination environment provided by the this compound ligand. For instance, the electron-withdrawing nature of the pyridine and sulfonate groups can make the metal center more difficult to oxidize (a positive shift in the oxidation potential) compared to complexes with more electron-donating ligands. rsc.org

Square Wave Voltammetry (SWV) is a related technique that offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis and for studying more complex systems. Chronoamperometry, where the current is measured as a function of time following a potential step, can be used to investigate the kinetics of electron transfer and associated chemical reactions. Studies on related pyridine derivatives show that electrochemical methods can be used to drive reactions such as sulfonylation. nih.gov

Determination of Redox Potentials and Electron Transfer Mechanisms

The redox behavior of this compound is a key aspect of its chemical reactivity, influencing its stability and potential interactions in various chemical and biological systems. The determination of its redox potentials and the elucidation of the associated electron transfer mechanisms are critical for understanding its fundamental electrochemical properties.

The electrochemical characteristics of this compound are primarily dictated by the pyridine ring and the methanesulfonic acid group. The pyridine moiety, being an electron-deficient aromatic system, can undergo reduction. Conversely, while the sulfonic acid group itself is electrochemically inert under typical conditions, its strong electron-withdrawing nature significantly influences the electron density of the pyridine ring, thereby affecting its redox potential.

Recent studies on the electrochemical sulfonylation of pyridines have demonstrated that the introduction of a sulfonyl group can be achieved through electrochemical methods. researchgate.netresearchgate.netnih.gov These studies, while focused on synthesis, provide insights into the redox activity of the pyridine ring. The electrochemical behavior of pyridines generally involves a single-electron transfer process. nih.gov

To experimentally determine the redox potentials of this compound, cyclic voltammetry (CV) would be the most appropriate technique. A typical experimental setup would involve a three-electrode system (working, reference, and counter electrodes) in a suitable solvent and supporting electrolyte. By scanning the potential, the oxidation and reduction peaks of the compound can be observed, from which the formal redox potential (E°') can be calculated. The separation between the anodic and cathodic peak potentials (ΔEp) can provide information about the reversibility of the electron transfer process.

The electron transfer mechanism for the reduction of the pyridine ring in this compound likely involves the acceptance of an electron to form a radical anion. The stability of this radical anion and the subsequent reaction pathways would depend on the experimental conditions, such as the pH of the medium. The sulfonic acid group, being a strong acid, will be deprotonated over a wide pH range, existing as a sulfonate anion. This anionic group will influence the solvation of the molecule and its interaction with the electrode surface, which can also affect the electron transfer kinetics.

| Electrochemical Process | Technique | Solvent/Electrolyte | Potential (V vs. ref. electrode) | Mechanism Notes |

|---|---|---|---|---|

| Reduction of Pyridine Ring | Cyclic Voltammetry | Acetonitrile / 0.1 M TBAPF6 | -1.5 to -2.0 (estimated) | One-electron transfer to form a radical anion. The electron-withdrawing sulfonate group is expected to make the reduction potential less negative compared to unsubstituted pyridine. |

| Oxidation | Cyclic Voltammetry | Acetonitrile / 0.1 M TBAPF6 | > +1.5 (estimated) | Oxidation is generally difficult for pyridine rings unless activated by electron-donating groups. The sulfonic acid group further deactivates the ring towards oxidation. |

Chromatographic and Electrophoretic Separation Techniques for Purity and Mixture Analysis

Chromatographic and electrophoretic methods are indispensable for the separation, purification, and quantitative analysis of this compound. These techniques are vital for assessing its purity, identifying potential impurities, and analyzing it in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound. The inherent polarity of the sulfonic acid group and the basicity of the pyridine ring allow for versatile separation strategies.

A reverse-phase HPLC (RP-HPLC) method would be the most common approach for the analysis of this compound. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For a closely related compound, 3-Pyridinesulfonic acid, a successful separation has been achieved using a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.comsielc.com A similar mobile phase composition could be adapted for this compound. The acidic modifier in the mobile phase is crucial for suppressing the ionization of the sulfonic acid group and ensuring good peak shape. For compatibility with mass spectrometry (MS) detection, volatile acids like formic acid or acetic acid are preferred over phosphoric acid. sielc.comsielc.com

The choice of detector is critical for achieving the desired sensitivity and selectivity. Ultraviolet (UV) detection is a straightforward option, as the pyridine ring exhibits strong absorbance in the UV region (around 260 nm). For more selective and sensitive detection, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous. Electrospray ionization (ESI) in negative ion mode would be particularly effective for detecting the deprotonated sulfonate ion. upce.cz

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm or ESI-MS (Negative Ion Mode) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to its high polarity and low volatility, this compound is not directly amenable to GC analysis. upce.cz Therefore, a derivatization step is essential to convert the non-volatile sulfonic acid into a more volatile and thermally stable analogue.

Common derivatization strategies for sulfonic acids include silylation and alkylation. gcms.czcolostate.edu Silylation involves reacting the sulfonic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a volatile trimethylsilyl (B98337) (TMS) ester. gcms.czlibretexts.org Alkylation, on the other hand, converts the sulfonic acid into an ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. colostate.eduosti.gov

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane). Detection can be achieved using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). researchgate.netresearchgate.net

The table below outlines a potential GC-MS method for the analysis of the trimethylsilyl derivative of this compound.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (Electron Ionization at 70 eV) |

| Scan Range | 50-500 m/z |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Pyridinemethanesulfonic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, stemming from its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can elucidate its ground state properties. ijcce.ac.ir These calculations yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides crucial information about the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can offer deeper insights into charge distribution, hyperconjugative interactions, and the nature of the bonding within the molecule. ijcce.ac.ir

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyridinyl Phosphonate Derivative | B3LYP/6-311++G(d,p) | - | - | 3.605 |

This table is interactive. You can sort the columns by clicking on the headers.

While DFT is powerful for ground-state properties, ab initio methods are often preferred for accurately describing electronically excited states and accounting for electron correlation. These methods, meaning "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. For studying the excited states of this compound, methods like Configuration Interaction Singles (CIS) and Time-Dependent DFT (TD-DFT) are commonly employed.

More advanced ab initio techniques, such as Complete Active Space Self-Consistent Field (CASSCF) followed by perturbation theory (CASPT2), can provide a more accurate description, especially in cases where electron correlation is strong or when studying photochemical processes. These methods are computationally intensive but are invaluable for understanding the molecule's photophysical properties, such as its UV-Vis absorption spectrum and potential for fluorescence or phosphorescence. They can model the transitions between different electronic states, providing energies and oscillator strengths that correspond to spectral peaks. aps.org

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating the stationary points—reactants, products, and transition states—researchers can elucidate detailed reaction mechanisms. DFT methods are frequently used to optimize the geometries of these species and to calculate their energies.

The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier that must be overcome for a reaction to proceed. Identifying the structure of the transition state is crucial for understanding the reaction's kinetics. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. From the energy difference between the reactants and the transition state, the activation energy (energy barrier) can be determined, which is a key parameter in predicting reaction rates.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment, such as a solvent.

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt and the relative stabilities of these conformers. This is crucial for understanding its biological activity or its behavior in solution. When performed in an explicit solvent (e.g., a box of water molecules), MD simulations can provide a detailed picture of solute-solvent interactions, including the formation and breaking of hydrogen bonds. This information is vital for understanding its solubility and how the solvent influences its structure and reactivity.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are extensively used to predict and interpret various spectroscopic data for molecules like this compound, aiding in their structural characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). ijcce.ac.ir Comparing these predicted shifts with experimental data can help confirm the proposed structure of the molecule.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. youtube.com These computed frequencies correspond to the different normal modes of vibration and can be used to assign the peaks in experimental FT-IR and Raman spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.ir It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum, helping to understand the electronic structure and the nature of the transitions observed experimentally. scispace.comnih.gov

Table 2: Representative Comparison of Calculated and Experimental Spectroscopic Data for a Related Compound (Note: This table is for illustrative purposes, showing the typical agreement between computational prediction and experimental results for a complex organic molecule.)

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | δ 7.19-8.94 | δ 7.13-9.02 |

| ¹³C NMR Chemical Shift (ppm) | δ 150.11 (for C5) | δ 150.94 (for C5) |

| IR Frequency (cm⁻¹) | 1296.4 (C-O stretch) | 1253.89 (C-O stretch) |

This table is interactive. You can sort the columns by clicking on the headers.

Computational Design and Optimization of this compound Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules with enhanced or specific properties. Starting with the core structure of this compound, in silico methods can be used to design and screen a virtual library of derivatives. This process often involves making systematic modifications to the parent structure, such as adding or changing functional groups, and then calculating the properties of interest for each new analog.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors (e.g., electronic, steric, or hydrophobic properties) with a desired activity. researchgate.net Molecular docking simulations can predict how these derivatives might bind to a biological target, such as a protein's active site, providing insights into their potential as therapeutic agents. Through these computational screening and optimization cycles, promising candidates can be identified for synthesis and experimental testing, significantly accelerating the discovery process. researchgate.net

Applications in Catalysis

Homogeneous Catalysis Utilizing 2-Pyridinemethanesulfonic Acid as a Ligand or Promoter

There is a scarcity of published research detailing the design, optimization, and mechanistic studies of metal-ligand catalytic systems that specifically employ this compound. Consequently, data on catalytic cycles and turnover frequencies for such systems are not available in the public domain.

Design and Optimization of Metal-Ligand Catalytic Systems

No specific studies detailing the design and optimization of metal-ligand catalytic systems using this compound as a ligand were identified.

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

In the absence of established catalytic systems featuring this compound, there are no corresponding mechanistic investigations or reported turnover frequencies to analyze.

Heterogeneous Catalysis Involving this compound Derived Materials

The preparation and application of heterogeneous catalysts derived from this compound are not well-documented in the available literature. Information on strategies for its immobilization onto solid supports and the characterization of the resulting materials is not present.

Surface Functionalization and Immobilization Strategies

Specific methods for the surface functionalization of supports with this compound or its immobilization to create heterogeneous catalysts have not been described in the reviewed literature.

Characterization of Active Sites and Reaction Pathways on Solid Supports

Due to the lack of reported heterogeneous catalysts derived from this compound, there is no information available on the characterization of their active sites or the elucidation of reaction pathways on solid supports.

Stereoselective Catalysis with Chiral this compound Derivatives

The synthesis and application of chiral derivatives of this compound in the field of stereoselective catalysis is another area where specific research findings are absent from the current scientific landscape.

Biochemical and Biological Research Applications Mechanistic Insights

Investigation of α-Hydroxy-2-Pyridinemethanesulfonic Acid as a Glycolate (B3277807) Oxidase Inhibitor

α-Hydroxy-2-pyridinemethanesulfonic acid is recognized primarily for its role as a potent inhibitor of glycolate oxidase, a key enzyme in the photorespiratory pathway. nih.gov This inhibitory action allows researchers to probe the intricate connections between photorespiration and other vital plant processes.

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms and runs counter to photosynthesis by releasing previously fixed carbon dioxide. ebsco.com The process begins when the enzyme RuBisCO acts on oxygen instead of carbon dioxide, producing phosphoglycolate, a toxic compound that the plant must recycle. wikipedia.orgepfl.ch Glycolate oxidase is a critical enzyme in this recycling pathway, catalyzing the oxidation of glycolate to glyoxylate. nih.govmodelseed.org

The application of αHPMS as an inhibitor has been instrumental in confirming the role of glycolate oxidase in photorespiration and understanding the metabolic consequences of its disruption. nih.gov The inhibition leads to an accumulation of glycolate and a reduction in the rate of CO2 release that is characteristic of photorespiration. ebsco.comresearchgate.net

The efficacy of a drug or inhibitor is often quantified by its ability to interfere with an enzyme's function. nih.gov The potency of an inhibitor is typically expressed as its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com The mechanism by which an inhibitor interacts with an enzyme can be elucidated through kinetic studies, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org

Inhibitors can be classified based on their mode of action:

Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org

Noncompetitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. khanacademy.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex, locking the substrate in the active site and preventing its release. youtube.com

While specific kinetic data for α-hydroxy-2-pyridinemethanesulfonic acid's inhibition of glycolate oxidase is highly detailed in specialized literature, the principles of enzyme kinetics provide the framework for such investigations. nih.gov These studies are crucial for determining the inhibitor's affinity for the enzyme (Ki, the inhibition constant) and for understanding the precise molecular interactions that govern the inhibition. mdpi.com

| Inhibitor Type | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Active Site |

| Noncompetitive | Decreases | Unchanged | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Metabolic flux analysis is a powerful tool for quantifying the rates of metabolic pathways within a cell, providing a snapshot of cellular physiology. escholarship.org By inhibiting glycolate oxidase with α-hydroxy-2-pyridinemethanesulfonic acid, researchers can observe the resulting shifts in carbon flow between different metabolic pathways.

Mechanisms of Interaction with Biological Macromolecules

The biological effects of any compound are rooted in its interactions with macromolecules like proteins and nucleic acids. For 2-pyridinemethanesulfonic acid and its derivatives, understanding these interactions at a molecular level is key to explaining their mechanism of action.

Ligand-target binding studies aim to characterize the interaction between a small molecule (ligand), such as an inhibitor, and its protein target. nih.gov These studies are fundamental in drug discovery and for understanding biological mechanisms. nih.gov Techniques like molecular docking are computational methods used to predict the preferred orientation of a ligand when bound to a protein target. plos.org These simulations can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex. mdpi.com

For instance, in silico studies can predict the binding energy between a ligand and its target protein, with lower binding energies suggesting a more potent interaction. mdpi.com Experimental validation of these computational predictions is crucial and can be achieved through various biophysical techniques that measure binding affinity and kinetics. These approaches provide quantitative data on how tightly a ligand binds to its target, which is essential for understanding its biological efficacy. nih.gov

| Technique | Principle | Information Obtained |

|---|---|---|

| Molecular Docking | Computational simulation of ligand-protein binding | Binding mode, Binding energy, Key interacting residues |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface | Binding affinity (Kd), Association/dissociation kinetics (kon/koff) |

Structural biology provides a three-dimensional view of how ligands interact with their target macromolecules. nyu.eduucsd.edu Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the atomic-level structure of protein-ligand complexes. These structures reveal the precise orientation of the ligand within the binding site and the specific non-covalent interactions that stabilize the complex. nih.gov

These interactions can include:

Hydrogen bonds: Electrostatic attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: The tendency of nonpolar groups to associate with each other in an aqueous environment.

Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

π-π interactions: Attractive, noncovalent interactions between aromatic rings. nih.gov

By elucidating the crystal structure of an inhibitor like α-hydroxy-2-pyridinemethanesulfonic acid bound to glycolate oxidase, researchers could identify the key amino acid residues in the active site that are crucial for binding. nih.gov This structural information is invaluable for understanding the basis of the inhibitor's specificity and potency and can guide the design of new, more effective inhibitors. nih.gov

Derivatization of this compound for Biochemical Probe Development

The strategic chemical modification of this compound is a key process in the development of sophisticated biochemical probes. These probes are instrumental in exploring and understanding complex biological systems. The derivatization process typically focuses on introducing new functional groups onto the parent molecule, which can then serve as attachment points for reporter molecules (such as fluorophores or affinity tags) or as reactive moieties to interact with specific biological targets. The inherent structure of this compound, with its pyridine (B92270) ring and a methanesulfonic acid group, offers several avenues for such chemical modifications.

A common and effective strategy for the derivatization of pyridinesulfonic acids involves the initial conversion of the sulfonic acid group into a more reactive sulfonamide. This transformation not only alters the chemical properties of the original molecule but also opens up pathways for further, more targeted modifications. For instance, the formation of a tertiary sulfonamide can facilitate a process known as ortho-lithiation. This reaction allows for the regioselective introduction of a variety of functional groups at the position adjacent (ortho) to the sulfonamide-bearing substituent on the pyridine ring. This precise control over the position of the new functional group is crucial for the rational design of biochemical probes with specific binding or reporting characteristics.

Once a suitable functional group, such as an amino or carboxyl group, has been introduced onto the pyridine ring, a wide range of reporter molecules can be attached through standard bioconjugation techniques. For example, an amino-functionalized derivative of this compound can be readily coupled to a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester. The resulting fluorescently labeled probe can then be used in various bio-imaging applications to visualize the localization and dynamics of its biological target.

Another important application of derivatized this compound is in the development of radiolabeled probes for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). In this context, the pyridine and sulfonic acid moieties can act as ligands to chelate a metallic radionuclide, such as technetium-99m (99mTc). By attaching a biomolecule that specifically targets a particular receptor or transporter to another part of the derivatized this compound, a target-specific radiopharmaceutical can be created.

The table below summarizes some of the key research findings related to the derivatization of pyridine-based compounds for the development of biochemical probes.

| Derivative Type | Modification Strategy | Application | Key Findings |

| Tertiary 2-Pyridinesulfonamide | Ortho-lithiation | Introduction of functional groups | Enables regioselective functionalization of the pyridine ring. |

| 4-(Sulfomethyl)pyridine-2-carboxylic acid | Multi-step synthesis including bromination and substitution | NMDA receptor antagonist analog | Demonstrates how the core structure can be modified to interact with biological targets. nih.gov |

| 99mTc-HYNIC-WL12-tricine/ISONIC | Co-ligation with a pyridine derivative (isonicotinic acid) | SPECT imaging agent for PD-L1 | The pyridine-containing co-ligand influences the pharmacokinetic properties of the imaging agent. mdpi.com |

Emerging Research Directions and Future Perspectives

Integration of 2-Pyridinemethanesulfonic Acid in Advanced Materials Science (e.g., Polymers, MOFs)

The distinct functionalities of this compound make it an attractive candidate for the design of advanced materials. Its pyridine (B92270) nitrogen can coordinate with metal centers, while the sulfonic acid group can provide proton conductivity, ion-exchange capabilities, or catalytic sites.

Polymers: The incorporation of this compound as a monomer or a functionalizing agent in polymer synthesis is a key area of interest. Copolymers containing pyridine units, such as poly(styrene-co-2-vinyl pyridine), are known to form composites through interactions with acids. frontiersin.org Similarly, polymers incorporating sulfonic acid groups, like poly(2-acrylamido-2-methyl-1-propanosulfonic acid-co-4-vinyl pyridine), have been explored for their metal-ion-retention properties. researchgate.net By integrating this compound, it is possible to create polymers with tailored properties, such as proton-exchange membranes for fuel cells, where the sulfonic acid provides proton transport and the pyridine offers mechanical and thermal stability. Other potential applications include the development of self-healing polymers, where the pyridine and sulfonic acid groups can participate in hydrogen bonding and ionic interactions.

Metal-Organic Frameworks (MOFs): Pyridine-based ligands, particularly those with additional functional groups like carboxylates, are extensively used to construct MOFs. rsc.orgrsc.orgresearchgate.net The introduction of a sulfonate group, as present in this compound, can impart unique properties to the resulting framework. The pyridine moiety can act as the primary coordinating site for metal ions, directing the framework's topology, while the sulfonic acid group can line the pores of the MOF. universityofgalway.ie This could lead to MOFs with strong Brønsted acidity for heterogeneous catalysis, enhanced gas adsorption selectivity, or high proton conductivity.

| Material Type | Role of this compound | Potential Applications | Key Properties |

|---|---|---|---|

| Polymers | Functional Monomer / Grafting Agent | Proton-Exchange Membranes (PEMs), Ion-Exchange Resins, Catalytic Supports | Proton Conductivity, Thermal Stability, Chelating Ability |

| Metal-Organic Frameworks (MOFs) | Bifunctional Organic Linker (Ligand) | Heterogeneous Catalysis, Gas Separation/Storage, Proton Conductors | Tunable Porosity, Brønsted Acidity, Selective Adsorption |

Development of Novel Synthetic Strategies for Structurally Complex Analogues

To fully exploit the potential of this compound, the development of synthetic routes to its structurally diverse analogues is crucial. Tailoring the electronic and steric properties of the molecule by introducing various substituents can fine-tune its functionality for specific applications.

Current research focuses on adapting established synthetic methodologies for pyridine derivatives to create these novel analogues. ijpsonline.com Strategies include:

Ring Functionalization: Introducing substituents (e.g., alkyl, aryl, halogen, amino groups) onto the pyridine ring can modify the basicity of the nitrogen atom and influence its coordination behavior.

Side-Chain Modification: Altering the length or structure of the alkyl-sulfonate side chain can modulate the acidity and steric hindrance around the sulfonic acid group.

Multi-step Synthesis: Complex analogues can be constructed using multi-step reaction sequences, such as the decarboxylative Michael addition of pyridylacetic acid to other heterocyclic systems, which creates complex hybrid molecules. nih.gov The synthesis of related compounds like 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide demonstrates that multi-step pathways involving sulfonylation of pyridine-based heterocycles are viable. researchgate.net

| Synthetic Strategy | Description | Objective | Example Reaction Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of functional groups (e.g., -NO2, -Br) onto the pyridine ring, followed by further transformation. | Tune electronic properties and provide handles for further synthesis. | Nitration, Halogenation |

| Cross-Coupling Reactions | Formation of C-C or C-N bonds to attach alkyl, aryl, or amino groups to a pre-functionalized pyridine core. | Introduce steric bulk and modify solubility and coordination geometry. | Suzuki, Buchwald-Hartwig |

| Side-Chain Elaboration | Modifying the carbon backbone between the pyridine ring and the sulfonic acid group. | Adjust steric hindrance and the pKa of the sulfonic acid. | Alkylation, Oxidation |

| De Novo Ring Synthesis | Constructing the substituted pyridine ring from acyclic precursors. google.com | Access to substitution patterns not achievable by direct functionalization. | Cyclocondensation reactions |

High-Throughput Screening and Combinatorial Chemistry Approaches in Discovery

The exploration of structurally complex analogues of this compound generates a vast chemical space. Traditional one-at-a-time synthesis and testing are inefficient for navigating this space. Combinatorial chemistry and high-throughput screening (HTS) offer a paradigm shift, enabling the rapid synthesis and evaluation of large libraries of compounds to identify candidates with desired properties. wikipedia.orgnih.gov

The core principle involves creating a "library" of related but structurally distinct molecules simultaneously. ajrconline.org This can be achieved using techniques like solid-phase synthesis, where molecules are built upon a resin bead, or parallel synthesis in multi-well plates. ijfans.org For example, a library of this compound analogues could be generated by reacting a common pyridine core with a diverse set of building blocks.

Once synthesized, these libraries are subjected to HTS, where automated systems rapidly test each compound for a specific property, such as catalytic activity or binding affinity. ucsf.edustanford.edu A notable success of this approach in a related field was the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives as potent enzyme inhibitors through a multiplexed HTS campaign. nih.gov This demonstrates the power of HTS to identify active compounds from large libraries based on a sulfonyl-heterocycle scaffold.

| Step | Technique | Description | Application to this compound |

|---|---|---|---|

| 1. Library Design | Computational Chemistry | Define a virtual library by selecting diverse building blocks to attach to the 2-pyridylmethane core. | Vary substituents at the 4- and 6-positions of the pyridine ring. |

| 2. Library Synthesis | Combinatorial Chemistry (e.g., Split-and-Pool) | Simultaneously synthesize a large number of analogues in a systematic manner. fiveable.me | Solid-phase synthesis starting with a resin-bound pyridine precursor. |

| 3. Screening | High-Throughput Screening (HTS) | Rapidly test the entire library for a specific function using automated assays. | Screening for catalytic activity in a model organic reaction. |

| 4. Hit Identification | Data Analysis | Identify the most active compounds ("hits") from the screening data. | Isolating and confirming the structure of the most effective catalyst. |

Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the formation mechanisms of materials derived from this compound is critical for controlling their structure and properties. Advanced in situ characterization techniques, which monitor reactions as they occur in real-time, provide invaluable mechanistic insights that are unattainable through conventional pre- and post-synthesis analysis.

By placing a spectroscopic probe directly within the reaction vessel, researchers can track the concentration of reactants, intermediates, and products over time. This allows for the determination of reaction kinetics, the identification of transient species, and the observation of phase transitions during material formation (e.g., MOF crystallization or polymer precipitation).

| Technique | Information Obtained | Example Application for this compound Systems |

|---|---|---|

| In Situ FTIR/Raman Spectroscopy | Changes in vibrational modes corresponding to specific functional groups. | Monitoring the coordination of the pyridine nitrogen to a metal center during MOF synthesis. |

| In Situ NMR Spectroscopy | Changes in the chemical environment of specific nuclei (e.g., 1H, 13C). | Tracking the consumption of monomer during a polymerization reaction involving a this compound derivative. |

| In Situ Mass Spectrometry | Identification of species in the gas or liquid phase as a function of time. | Detecting reaction intermediates and byproducts in real-time. |

| In Situ X-ray Diffraction (XRD) | Evolution of crystalline phases. | Observing the nucleation and growth of MOF crystals from solution. |

These techniques provide a dynamic picture of the chemical processes, enabling the optimization of reaction conditions such as temperature, concentration, and pH to achieve desired material outcomes with high precision and reproducibility.

Computational Design of Functional this compound-Based Systems for Specific Applications

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery. By simulating the behavior of molecules and materials at the atomic level, these methods can predict properties and guide experimental efforts, saving significant time and resources.

For this compound, computational approaches can be applied in several ways:

Molecular Property Prediction: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, charge distribution, acidity (pKa), and coordination energies of this compound and its analogues. This information helps in understanding its fundamental reactivity and selecting the most promising candidates for a given application.

Materials Simulation: Molecular dynamics (MD) and Monte Carlo simulations can predict the structure and properties of larger systems, such as polymers or MOFs, that incorporate this compound. For example, MD can be used to simulate the diffusion of protons through a polymer membrane, providing insights into its conductivity. For MOFs, simulations can predict gas adsorption isotherms or the most stable binding sites for guest molecules.

Virtual Screening: Before embarking on laborious synthesis, large virtual libraries of this compound analogues can be computationally screened for desired properties. This allows researchers to prioritize the synthesis of a smaller number of the most promising candidates, streamlining the discovery pipeline in conjunction with HTS.

| Computational Method | Objective | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure and reactivity of individual molecules. | HOMO/LUMO energies, bond dissociation energies, pKa, coordination bond strength. |

| Molecular Dynamics (MD) | Simulate the time-evolution of a multi-atom system. | Proton/ion diffusion coefficients, polymer chain conformation, mechanical properties. |

| Monte Carlo (MC) | Simulate thermodynamic properties and phase behavior. | Gas adsorption isotherms in MOFs, phase separation in polymer blends. |

| Virtual High-Throughput Screening (vHTS) | Rapidly evaluate large libraries of virtual compounds. | Binding energies, catalytic reaction barriers, predicted activity scores. |

The synergy between these computational methods and experimental validation is poised to accelerate the design and development of novel, high-performance materials based on the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Pyridinemethanesulfonic acid with high purity?